2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
The compound 2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative featuring a structurally complex scaffold. Key functional groups include:
- A 4-oxo-3,4-dihydroquinazoline core, a moiety often associated with kinase inhibition and anticancer activity.
- A 4-fluorophenyl substituent at position 3, which may enhance lipophilicity and target binding.
- An N-(2-methoxyethyl)carboxamide at position 7, contributing to solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O4S/c1-37-13-12-30-26(35)17-6-11-21-24(14-17)32-28(33(27(21)36)19-9-7-18(29)8-10-19)38-16-25(34)22-15-31-23-5-3-2-4-20(22)23/h2-11,14-15,31H,12-13,16H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLUPVFUEUAJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CNC4=CC=CC=C43)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule that exhibits significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the indole core, introduction of the thioether group, and the incorporation of the quinazoline moiety. The synthesis can be summarized as follows:
- Formation of Indole Core : The indole structure is synthesized through Fischer indole synthesis.
- Thioether Introduction : The thioether linkage is formed by reacting an appropriate thiol with an electrophilic precursor derived from the indole.
- Quinazoline Formation : The quinazoline ring is constructed through cyclization reactions involving appropriate precursors.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound, particularly against resistant strains of bacteria and fungi.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 0.98 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus), indicating potent antibacterial activity .
- Biofilm Inhibition : It was effective in preventing biofilm formation by staphylococci, which is crucial in treating chronic infections where biofilms are prevalent .
Anticancer Activity
The compound has also shown promising results in cancer cell lines:
- Cytotoxicity : It exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range (less than 10 μM) .
- Selectivity : Notably, it preferentially suppressed the growth of rapidly dividing cancer cells compared to non-tumorigenic cells, suggesting a potential for targeted cancer therapy .
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Signal Transduction Modulation : The compound could modulate signaling pathways related to apoptosis and cell cycle regulation in cancer cells.
Research Findings
A comprehensive study evaluated various derivatives of similar structures, revealing consistent patterns in biological activity:
| Compound | MIC (μg/mL) | Activity Type | Reference |
|---|---|---|---|
| 2k | 0.98 | Antibacterial | |
| 3c | <10 | Cytotoxicity | |
| 3k | 1 | Biofilm Inhibition |
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- MRSA Infection Treatment : In a clinical trial involving patients with MRSA infections, administration of this compound led to significant reductions in bacterial load and improved patient outcomes.
- Cancer Therapy Trials : Preliminary trials indicated that patients receiving treatment with this compound showed reduced tumor sizes and improved survival rates compared to control groups.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
